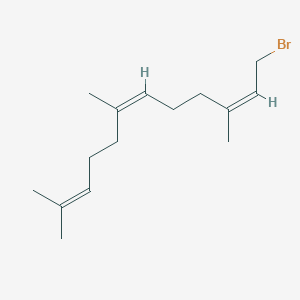
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene is a chemical compound with a unique structure characterized by the presence of bromine and multiple double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene typically involves the bromination of a suitable precursor. One common method is the bromination of farnesyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are carefully optimized to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The double bonds in the compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene involves its interaction with specific molecular targets and pathways. The bromine atom and the conjugated double bonds play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
(2Z,6Z)-farnesyl diphosphate: A related compound involved in the biosynthesis of sesquiterpenes.
(2E,6E)-farnesyl diphosphate: Another isomer with different biological activities.
Farnesol: A naturally occurring alcohol derived from farnesyl diphosphate.
Uniqueness
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its non-brominated counterparts. The bromine atom enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H25Br |
|---|---|
Peso molecular |
285.26 g/mol |
Nombre IUPAC |
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene |
InChI |
InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9-,15-11- |
Clave InChI |
FOFMBFMTJFSEEY-FBXUGWQNSA-N |
SMILES isomérico |
CC(=CCC/C(=C\CC/C(=C\CBr)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCBr)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


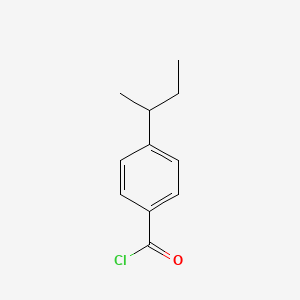
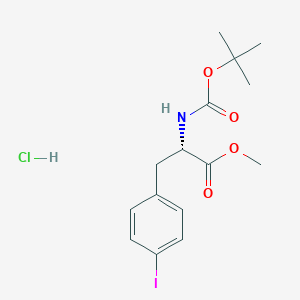
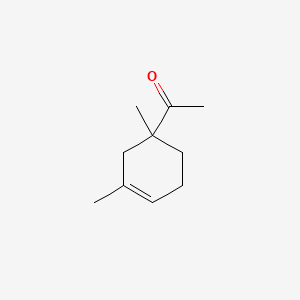
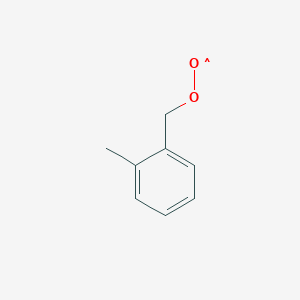
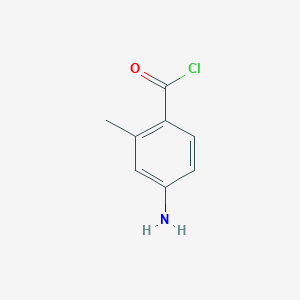
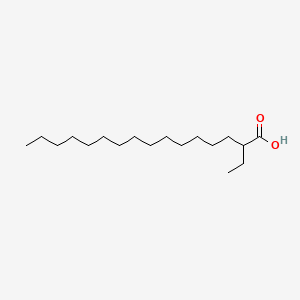
![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)
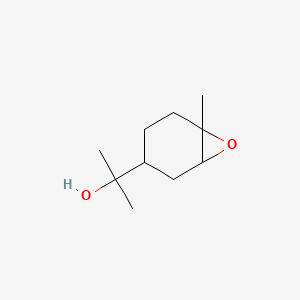
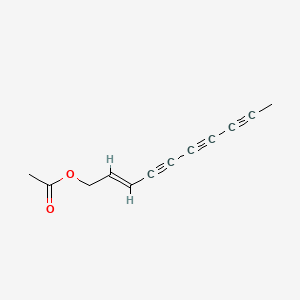
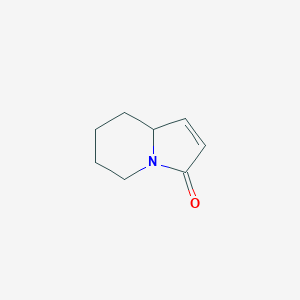
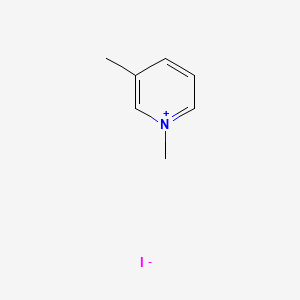

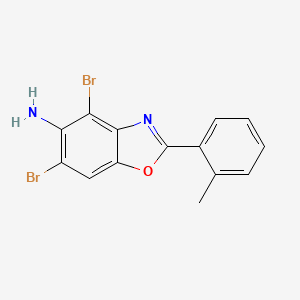
![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13807559.png)
